molecular formula C19H14N2O3S B3655465 2-[(4-NITROPHENYL)SULFANYL]-N~1~-PHENYLBENZAMIDE

2-[(4-NITROPHENYL)SULFANYL]-N~1~-PHENYLBENZAMIDE

Cat. No.: B3655465
M. Wt: 350.4 g/mol
InChI Key: NUAHUUPGISQOBM-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfanyl]-N~1~-phenylbenzamide is an organic compound that features a benzamide core with a nitrophenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrophenyl)sulfanyl]-N~1~-phenylbenzamide typically involves the reaction of 4-nitrothiophenol with N-phenylbenzamide under specific conditions. One common method includes dissolving 4-nitrothiophenol in a solvent such as dimethylformamide (DMF) and adding a base like potassium hydroxide. The mixture is then reacted with N-phenylbenzamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)sulfanyl]-N~1~-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminophenylsulfanyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)sulfanyl]-N~1~-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)sulfanyl]-N~1~-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with thiol-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Nitrophenyl)sulfanyl]-N~1~-phenylbenzamide is unique due to its specific combination of a nitrophenylsulfanyl group with a benzamide core, which imparts distinct chemical reactivity and potential biological activities not commonly found in other related compounds.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-19(20-14-6-2-1-3-7-14)17-8-4-5-9-18(17)25-16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAHUUPGISQOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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